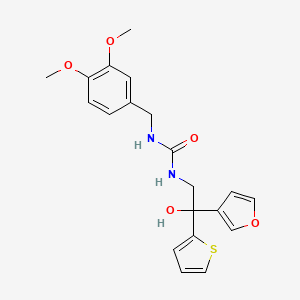![molecular formula C19H21FN4O2 B2641266 8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 303151-54-4](/img/structure/B2641266.png)
8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridinyl group (a type of aromatic heterocycle), a phenyl group (an aromatic hydrocarbon), a carboxamide group (a type of functional group), and a spirocyclic structure (a type of cyclic compound where two rings share a single atom). These features suggest that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. This could give the compound interesting 3D structural properties .Aplicaciones Científicas De Investigación
Antibacterial Properties
A study by Culbertson et al. (1990) explored fluoroquinolone antibacterials with various substitutions, including spiroamine structures similar to the compound . These compounds demonstrated potent Gram-positive and Gram-negative antibacterial activity, especially when certain side chains were N-alkylated (Culbertson, Sánchez, Gambino, & Sesnie, 1990).
Anticonvulsant Potential
Aboul-Enein et al. (2014) synthesized various 6,9-diazaspiro[4.5]decane derivatives with significant anticonvulsant potential, suggesting potential applications of similar spiro compounds in epilepsy treatment (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).
Anticancer and Antimycobacterial Activities
Cihan-Üstündağ and Çapan (2012) synthesized and evaluated a series of spiropiperidines for their antimycobacterial and anticancer properties. The structural similarities with the compound indicate potential in these areas (Cihan-Üstündağ & Çapan, 2012).
Antitumor Screening
Flefel et al. (2019) developed spirothiazolidine analogs and tested them for anticancer and antidiabetic properties. Their findings suggest that similar spiro compounds could have significant therapeutic applications in oncology and diabetes treatment (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Antiviral Properties
Göktaş et al. (2012) synthesized N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with adamantyl moieties, showing promising anti-influenza virus activity. This research suggests potential applications of similar compounds in antiviral therapy (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).
Antifungal Agents
Ji et al. (2021) developed diazaspirodecanone derivatives with potent antifungal properties, indicating a possible use of similar compounds in combating fungal infections (Ji, Li, Chu, Wu, Du, Xu, Shen, & Deng, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
8-(6-fluoropyridin-2-yl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-16-7-4-8-17(22-16)23-11-9-19(10-12-23)24(13-14-26-19)18(25)21-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAWYBAOOBDKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)NC3=CC=CC=C3)C4=NC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)
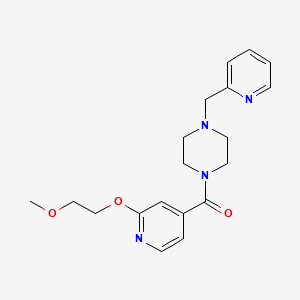
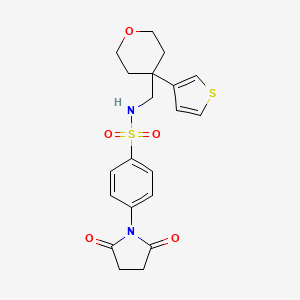
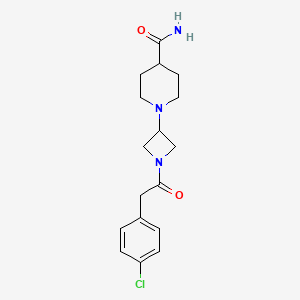
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2641190.png)
![2-[2-(Ethylsulfanyl)phenyl]acetic acid](/img/structure/B2641193.png)

![Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2641199.png)
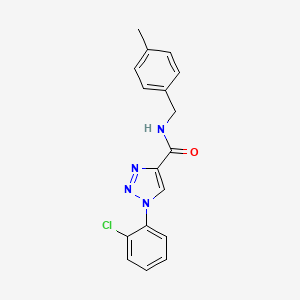
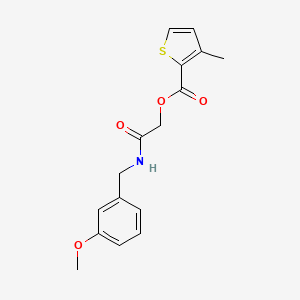
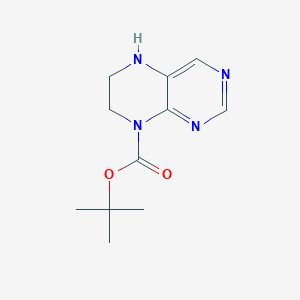
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/no-structure.png)
